2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride
Description
2-Amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride (IUPAC name) is a synthetic cathinone derivative with the molecular formula C₉H₁₂ClNO₂ (molecular weight: 201.65 g/mol) . It is structurally characterized by a propan-1-one backbone substituted with an amino group at position 2 and a 3-hydroxyphenyl group at position 1. The hydrochloride salt enhances its stability and solubility in aqueous media.
This compound is pharmacologically significant as an intermediate in synthesizing Metaraminol Bitartrate, a vasopressor used to treat hypotension during anesthesia . Its synthetic route involves the oxime derivative of 1-(3-hydroxyphenyl)-1,2-propanedione . Analytical characterization includes nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR), and mass spectrometry (MS) data .
Properties
IUPAC Name |
2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)9(12)7-3-2-4-8(11)5-7;/h2-6,11H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLUQFQDRUXJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361382-03-8 | |
| Record name | 2-amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride typically involves the reaction of 3-hydroxyacetophenone with ammonia and a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines .
Scientific Research Applications
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation : Converts the compound into ketones or carboxylic acids.
- Reduction : Produces alcohols or amines.
- Substitution : The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Chemistry
In organic synthesis, 2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride serves as a building block and reagent. Its unique structural features allow it to participate in a wide range of chemical reactions, making it versatile for synthesizing various derivatives.
Biology
The compound is studied for potential biological activities, including:
- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : Research indicates it can bind to certain receptors, modulating their activity .
Medicine
Research is ongoing to explore its therapeutic applications, particularly in treating neurological disorders. Its mechanism of action involves interactions with molecular targets that can lead to various biological effects, such as modulating inflammatory responses .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound inhibits pro-inflammatory pathways in immune cells. This finding suggests potential therapeutic roles in managing inflammatory diseases like psoriasis and nephrotoxic nephritis .
Case Study 2: Neurological Applications
Research indicates that this compound may have neuroprotective effects. In experimental models, it showed promise in reducing neuronal damage associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-amino-1-(3-hydroxyphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Position of Hydroxyl Group : The 3-hydroxyphenyl substitution in the target compound contrasts with the 2-hydroxyphenyl analog, which exhibits distinct electronic and steric effects impacting receptor binding .
- Halogen Substitutions : Chloro- and fluoro-substituted analogs (e.g., 3-chlorophenyl) show altered lipophilicity and metabolic stability compared to the hydroxylated derivative .
- Alkyl Chain Length: Extended chains (e.g., pentanone in 3,4-MD derivatives) enhance psychoactive effects, linking them to recreational use .
Pharmacological Activity
- Vasopressor Activity: The target compound’s role in Metaraminol synthesis contrasts with analogs like N-ethyl-2-amino-1-(4-methylphenyl)propan-1-one HCl (4-MEC), which lacks therapeutic utility and is associated with stimulant effects .
- Recreational Cathinones: Derivatives like N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one HCl are linked to designer drug markets due to serotonin-norepinephrine-dopamine reuptake inhibition .
Analytical and Spectroscopic Data
Notes:
Biological Activity
Overview
2-Amino-1-(3-hydroxyphenyl)propan-1-one; hydrochloride, also known by its chemical formula C9H12ClNO2 and a molecular weight of 201.65 g/mol, is a compound of significant interest in biological research due to its diverse potential applications in medicine and biochemistry. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of 2-amino-1-(3-hydroxyphenyl)propan-1-one; hydrochloride typically involves the reaction of 3-hydroxyacetophenone with ammonia and a reducing agent under specific conditions, often using ethanol as a solvent. The product is then purified to obtain the hydrochloride salt form, which enhances its stability and solubility for biological applications.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor binding, which are crucial for therapeutic applications .
Potential Therapeutic Applications
Research indicates that 2-amino-1-(3-hydroxyphenyl)propan-1-one; hydrochloride may hold promise in treating neurological disorders due to its neuroprotective properties. It has been studied for its potential role in inhibiting certain enzymes linked to neurodegeneration. Additionally, its antibacterial and antifungal properties have been explored, highlighting its versatility as a therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential use in neurodegenerative disease models .
- Antimicrobial Activity : In vitro tests have shown that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
- Enzyme Inhibition : Research has indicated that the compound can inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders .
Table 1: Antimicrobial Activity of 2-Amino-1-(3-Hydroxyphenyl)propan-1-one; Hydrochloride
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
Table 2: Neuroprotective Effects in Cell Models
| Treatment | Cell Viability (%) | Oxidative Stress Reduction (%) |
|---|---|---|
| Control | 100 | 0 |
| Compound Treatment | 85 | 45 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
